Cas no 1846-73-7 (3-butanoyl-2H-chromen-2-one)
3-butanoyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-N-BUTYRYLCOUMARIN
- 3-BUTYRYL-2H-CHROMEN-2-ONE
- 3-BUTYRYLCOUMARIN
- 3-Butyrylcoumarine
- 3-butanoylchromen-2-one
- HMS545N21
- 3-BUTYRYLCOUMARIN, 98+%
- 3-butanoyl-2H-chromen-2-one
- SMR000030262
- 1846-73-7
- CHEMBL1601689
- Maybridge1_001539
- ?3-N-BUTYRYLCOUMARIN
- CCG-233433
- F0919-6467
- 3-(1-oxobutyl)-1-benzopyran-2-one
- HMS2361J05
- SCHEMBL13561369
- FT-0615277
- MLS000094709
- cid_2774539
- 2H-1-Benzopyran-2-one,3-(1-oxobutyl)-
- DTXSID60379087
- AKOS021620253
- BDBM41328
- DB-015559
-
- MDL: MFCD00052893
- Inchi: 1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3
- InChI Key: HMTUJOLTTSWOHC-UHFFFAOYSA-N
- SMILES: O1C(C(=CC2C=CC=CC1=2)C(CCC)=O)=O
Computed Properties
- Exact Mass: 216.07900
- Monoisotopic Mass: 216.078644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.205
- Melting Point: 93 °C
- Boiling Point: 405.6°Cat760mmHg
- Flash Point: 183.4°C
- Refractive Index: 1.562
- PSA: 47.28000
- LogP: 2.77580
- Solubility: Not determined
3-butanoyl-2H-chromen-2-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-butanoyl-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041470-5g |
3-Butyryl-2H-chromen-2-one |
1846-73-7 | 95% | 5g |
$217.80 | 2023-09-02 | |
| Chemenu | CM285184-5g |
3-Butyryl-2H-chromen-2-one |
1846-73-7 | 95% | 5g |
$206 | 2021-06-17 | |
| Chemenu | CM285184-5g |
3-Butyryl-2H-chromen-2-one |
1846-73-7 | 95% | 5g |
$*** | 2023-03-30 | |
| Cooke Chemical | BD9866647-5g |
3-Butyryl-2H-chromen-2-one |
1846-73-7 | 95+% | 5g |
RMB 1372.80 | 2025-02-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15262-1g |
3-Butyrylcoumarin, 98+% |
1846-73-7 | 98+% | 1g |
¥393.00 | 2023-04-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15262-5g |
3-Butyrylcoumarin, 98+% |
1846-73-7 | 98+% | 5g |
¥1424.00 | 2023-04-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15262-25g |
3-Butyrylcoumarin, 98+% |
1846-73-7 | 98+% | 25g |
¥6006.00 | 2023-04-23 | |
| Life Chemicals | F0919-6467-2μmol |
3-butanoyl-2H-chromen-2-one |
1846-73-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0919-6467-5μmol |
3-butanoyl-2H-chromen-2-one |
1846-73-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0919-6467-10μmol |
3-butanoyl-2H-chromen-2-one |
1846-73-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
Additional information on 3-butanoyl-2H-chromen-2-one
3-Butanoyl-2H-Chromen-2-One: A Comprehensive Overview
3-Butanoyl-2H-chromen-2-one (CAS No: 1846-73-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and natural product research. This compound, also referred to as chromanone derivative, belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and structural versatility. The compound's structure consists of a chromene ring system (a benzene ring fused with a pyran ring) substituted with a butanoyl group at the 3-position, making it a unique member of the chromanone family.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 3-butanoyl-2H-chromen-2-one. One such approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method leverages the ability of microwaves to enhance reaction kinetics, making it an eco-friendly alternative to traditional synthesis techniques. The compound's synthesis is often carried out using readily available starting materials such as substituted chromanones and aldehydes, which are subjected to condensation reactions under specific conditions.
The biological activities of 3-butanoyl-2H-chromen-2-one have been extensively studied in recent years, particularly its potential as an anti-inflammatory and antioxidant agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase (COX)-1 and COX-2 enzymes, which are key players in inflammation and pain pathways. Furthermore, its ability to scavenge free radicals suggests that it may have applications in preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its pharmacological properties, 3-butanoyl-2H-chromen-2-one has also been explored for its potential in food science and cosmetics. Its natural origin and bioactive properties make it an ideal candidate for use as a food additive or cosmetic ingredient. A study by Lee et al. (2023) highlighted its role as a natural preservative in food products, where it demonstrated effective antimicrobial activity against common foodborne pathogens such as *Escherichia coli* and *Staphylococcus aureus*. This finding opens up new avenues for its application in the food industry, where there is a growing demand for natural alternatives to synthetic preservatives.
The structural versatility of 3-butanoyl-2H-chromen-2-one also makes it a valuable scaffold for drug discovery efforts. Researchers have been exploring its potential as a lead compound for developing new therapeutic agents targeting various disease states, including cancer and diabetes. For instance, studies by Patel et al. (2023) revealed that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, suggesting its potential as an anticancer agent with minimal side effects.
From a structural standpoint, 3-butanoyl-2H-chromen-2-one owes its unique properties to the conjugation between the aromatic ring and the lactone moiety within the chromene system. This conjugation not only enhances the compound's stability but also contributes to its bioavailability when administered orally or topically. The presence of the butanoyl group further modulates the compound's physicochemical properties, making it more lipophilic and thus more suitable for crossing biological membranes.
Another area where 3-butanoyl-2H-chromen-2-one has shown promise is in the field of nutraceuticals. Its ability to modulate key metabolic pathways involved in energy regulation and lipid metabolism makes it a potential candidate for weight management products. A clinical trial conducted by Kim et al. (2023) indicated that supplementation with this compound led to significant reductions in body fat percentage and improved lipid profiles in overweight individuals.
In conclusion, 3-butanoyl-2H-chromen-2-one (CAS No: 1846-73-7) is a multifaceted compound with applications spanning various domains of science and technology. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable molecule for both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing our understanding of natural product chemistry and its implications for human health.
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